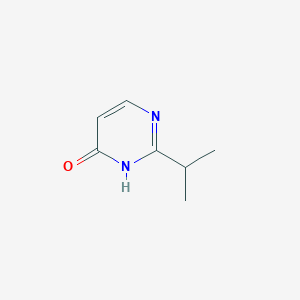

2-(Propan-2-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMDOVUGJNEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foundational Principles: The Dynamic Nature of Pyrimidin-4-ols

An In-Depth Technical Guide to the Tautomeric Landscape of 2-(Propan-2-yl)pyrimidin-4-ol

This guide provides a comprehensive examination of the keto-enol tautomerism of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the structural, environmental, and energetic factors governing the equilibrium between its lactam (keto) and lactim (enol) forms. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism to inform molecular design, synthesis, and bioactivity assessment.

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.[2][3] In the context of this compound, this phenomenon is more accurately described as lactam-lactim tautomerism, a specific case of amide-imidic acid tautomerism inherent to hydroxypyrimidines.

The molecule exists in a dynamic equilibrium between two primary forms:

-

Keto (Lactam) Form: 2-(Propan-2-yl)pyrimidin-4(3H)-one

-

Enol (Lactim) Form: this compound

Understanding the predominant form under physiological or experimental conditions is paramount, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, polarity, and shape, which directly impact their biological activity and pharmacokinetic profiles.[4]

Caption: The lactam-lactim equilibrium of this compound.

Dissecting the Equilibrium: Key Influential Factors

For heterocyclic systems like pyrimidin-4-one, the equilibrium overwhelmingly favors the keto (lactam) form in most conditions.[4][5][6] This preference is a result of a complex interplay between intramolecular electronics, aromaticity, and intermolecular interactions with the environment.

-

Aromaticity and Stability: While the enol form possesses a fully aromatic pyrimidine ring, the keto form benefits from the high stability of the amide bond. Computational and experimental studies on the parent 4(3H)-pyrimidinone have shown the keto tautomer to be the most stable structure.[6] The introduction of a nitrogen atom into the 2-pyridone ring system to form 4(3H)-pyrimidinone shifts the equilibrium significantly toward the keto form.[5]

-

Substituent Effects: The 2-(Propan-2-yl) group is a weak electron-donating group (EDG) via induction. This inductive effect can subtly influence the electron density of the pyrimidine ring but is generally not potent enough to dramatically shift the inherent preference for the lactam tautomer.

-

Solvent Polarity: The solvent environment is a critical determinant of the tautomeric ratio.[7][8] The lactam form, with its polarized amide group, is typically more polar than the lactim form. Consequently, polar protic and aprotic solvents (e.g., water, DMSO, methanol) preferentially solvate and stabilize the keto tautomer, further shifting the equilibrium in its favor.[9][10] Conversely, in non-polar solvents (e.g., cyclohexane, CCl₄), the less polar enol form may be present in a higher, albeit often still minor, concentration.[2]

-

pH Dependence: The state of protonation can significantly alter the tautomeric landscape. Under acidic conditions, protonation can occur on the ring nitrogens or the exocyclic oxygen, creating cationic species whose stability and subsequent tautomerization are altered. Under basic conditions, deprotonation of the N-H (keto) or O-H (enol) proton yields a common resonance-stabilized anion, complicating a simple equilibrium analysis. Spectroscopic analysis across a range of pH values is essential to characterize these species.[11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. cris.unibo.it [cris.unibo.it]

Technical Profile: 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2)

Content Type: In-Depth Technical Guide Audience: Chemical Researchers, Environmental Scientists, and Agrochemical Process Engineers

Executive Summary

2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), often abbreviated as IMP or IMHP , is a heterocyclic organic compound of significant relevance in agrochemical synthesis and environmental toxicology.[1][2][3][4] It serves a dual role: primarily as the key precursor and degradation product of Diazinon , a widely used organophosphate insecticide, and secondarily as a versatile intermediate in the synthesis of bioactive benzophenone derivatives.

This guide provides a comprehensive technical analysis of IMP, detailing its physicochemical properties, industrial synthesis pathways, environmental fate mechanisms, and validated analytical protocols for its detection in complex matrices.

Chemical & Physical Profile

Identity & Nomenclature

| Identifier | Value |

| CAS Number | 2814-20-2 |

| IUPAC Name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol |

| Synonyms | 2-Isopropyl-6-methyl-4-hydroxypyrimidine; 4-Hydroxy-2-isopropyl-6-methylpyrimidine; IMP; G 27550 |

| Molecular Formula | C₈H₁₂N₂O |

| SMILES | CC(C)C1=NC(C)=CC(O)=N1 (Tautomer dependent) |

| InChI Key | AJPIUNPJBFBUKK-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Data | Context/Notes |

| Molecular Weight | 152.19 g/mol | - |

| Physical State | Solid (Crystalline needles) | Typically beige or off-white.[4] |

| Melting Point | 172–175 °C | High thermal stability.[2][3] |

| Solubility | Moderate (Polar solvents) | Soluble in Methanol, DMSO, Chloroform. Slightly soluble in water. |

| pKa | ~9.74 (Predicted) | Weakly acidic due to the enol/keto tautomerism. |

| Stability | High | Resistant to rapid hydrolysis; persistent in soil/water relative to parent Diazinon. |

Synthesis & Production Mechanism[3][4][6][7]

The industrial production of 2-Isopropyl-6-methyl-4-pyrimidinol is a critical step in the manufacturing of Diazinon. The synthesis typically employs a condensation reaction between an amidine and a

Synthesis Protocol (Step-by-Step)

Reaction Type: Cyclocondensation (Pyrimidine Synthesis)

Reagents:

-

Isobutyramidine hydrochloride (Generated from isobutyronitrile)

-

Ethyl acetoacetate [5]

-

Base: Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

-

Solvent: Water or Ethanol[6]

Workflow:

-

Amidine Formation: Isobutyronitrile is reacted with methanol and HCl to form the imino ether, which is then treated with ammonia to yield isobutyramidine hydrochloride.[4]

-

Condensation: Isobutyramidine is mixed with ethyl acetoacetate in a basic medium (NaOH/H₂O).

-

Cyclization: The mixture is refluxed. The basic conditions facilitate the nucleophilic attack of the amidine nitrogen on the ketone and ester carbonyls of ethyl acetoacetate, closing the pyrimidine ring.

-

Work-up: The solution is acidified (pH ~5-6) to precipitate the 2-Isopropyl-6-methyl-4-pyrimidinol.

-

Purification: Recrystallization from ethanol/water yields pure beige needles.

Synthesis Pathway Diagram

Figure 1: Chemical synthesis pathway of IMP via condensation of isobutyramidine and ethyl acetoacetate.[4]

Environmental Fate & Metabolism

IMP is the primary environmental metabolite of Diazinon. Understanding its formation is crucial for environmental monitoring, as IMP is more persistent and mobile in water than the parent pesticide.

Mechanism of Hydrolysis

Diazinon undergoes hydrolysis at the ester linkage connecting the pyrimidine ring to the phosphorothioate moiety. This process is pH-dependent:

-

Acidic Conditions: Rapid hydrolysis via protonation of the pyrimidine nitrogen.

-

Alkaline Conditions: Slower hydrolysis driven by hydroxide attack on the phosphorus atom.

-

Biological: Microbial degradation (e.g., by Sphingobium sp.)[7][8] utilizes phosphotriesterase enzymes to cleave the P-O bond.

Degradation Pathway Diagram

Figure 2: Environmental degradation and metabolic fate of Diazinon leading to IMP formation.

Analytical Methodologies

Accurate quantification of IMP is required for residue analysis in soil, water, and biological fluids (biomonitoring).

HPLC-UV Detection Protocol

Application: Water and soil residue analysis.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) in a 60:40 ratio.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV Absorbance at 230 nm (max absorption for the pyrimidine ring).

-

Limit of Detection (LOD): ~0.05 mg/L.

GC-MS Detection Protocol

Application: High-sensitivity biological monitoring (urine metabolites).

-

Sample Prep: Acid hydrolysis of urine conjugates (glucuronides), followed by Liquid-Liquid Extraction (LLE) with chloroform or ether.

-

Derivatization: Due to the hydroxyl group, IMP is often derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether derivative, improving volatility and peak shape.

-

GC Parameters:

-

Column: DB-5MS or equivalent capillary column.

-

Temperature Program: 80°C (1 min) → 20°C/min → 280°C.

-

-

MS Mode: Selected Ion Monitoring (SIM).[9]

-

Target Ions (m/z): 152 (Molecular ion of underivatized), 224 (TMS-derivative).

-

Toxicology & Safety

While IMP is significantly less toxic than its parent compound Diazinon (which inhibits acetylcholinesterase), it possesses its own hazard profile.

-

Acute Toxicity: Low to moderate.

-

Irritation: Causes skin and serious eye irritation (Category 2). May cause respiratory irritation (STOT SE 3).

-

Chronic Effects: Potential hepatotoxin (liver toxicity) observed in animal studies at high doses.

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

-

Storage: Sealed container, dry, room temperature.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

U.S. EPA (2016). Diazinon: Human Health Risk Assessment for Registration Review. Retrieved from [Link]

-

Briceño, G., et al. (2016). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture.[10] Chemosphere. Retrieved from [Link]

-

Organic Syntheses (1946). Synthesis of Pyrimidine Derivatives via Condensation. (General reference for amidine-ketoester condensation). Retrieved from [Link]

Sources

- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 3. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway [frontiersin.org]

- 8. Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis procedure for 2-(Propan-2-yl)pyrimidin-4-ol from isobutyramidine

Executive Summary

This guide details the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol , a critical heterocyclic building block used in the development of kinase inhibitors, antivirals, and cardiovascular agents (e.g., structural analogs of Rosuvastatin intermediates).

While the IUPAC name suggests an alcohol (enol form), this molecule exists predominantly as the 2-isopropylpyrimidin-4(3H)-one (keto form) in the solid state and in neutral solution. This protocol utilizes a condensation-cyclization strategy between isobutyramidine hydrochloride and ethyl 3-ethoxyacrylate . This route is selected over the ethyl propiolate method due to superior regioselectivity and cleaner reaction profiles.

Retrosynthetic Analysis & Strategy

The construction of the pyrimidine-4-one core requires a [3+3] cyclization. The 2-isopropyl group is derived from the amidine, while the remaining three carbons (C4, C5, C6) are provided by a "formyl acetic acid" equivalent.

-

Synthon A (N-C-N): Isobutyramidine (supplied as HCl salt).

-

Synthon B (C-C-C): Ethyl 3-ethoxyacrylate (acts as a masked formyl acetate).

Reaction Scheme

The amidine nitrogen performs a Michael-type addition-elimination on the

Figure 1: High-level reaction strategy for the synthesis of the target pyrimidine.

Critical Reagents & Safety Profile

| Reagent | CAS No.[1][2] | Role | Safety Hazard |

| Isobutyramidine HCl | 2909-15-1 | Core Scaffold | Hygroscopic. Irritant. Store in desiccator. |

| Ethyl 3-ethoxyacrylate | 1001-26-9 | Cyclization Partner | Skin/Eye Irritant. Moisture sensitive. |

| Sodium Ethoxide | 141-52-6 | Base | Corrosive. Pyrophoric (if solid). Use 21% wt solution or prep in situ. |

| Ethanol (Anhydrous) | 64-17-5 | Solvent | Flammable. Must be dry (<0.1% water) to prevent ester hydrolysis. |

Safety Precaution: The reaction involves strong bases and refluxing solvents. Perform all steps in a fume hood. Isobutyramidine hydrochloride is extremely hygroscopic; weigh quickly or in a glovebox to ensure accurate stoichiometry.

Detailed Experimental Protocol

Equipment Setup[3][4][5][6]

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

-

Atmosphere: Dry Nitrogen or Argon line (Schlenk line preferred).

-

Temperature Control: Oil bath with magnetic stirrer/hotplate.

-

Condenser: Reflux condenser with drying tube (CaCl₂ or Drierite).

Step-by-Step Procedure

Step 1: Preparation of Amidine Free Base (In Situ)

-

Oven-dry the glassware and cool under a stream of nitrogen.

-

Charge the RBF with Anhydrous Ethanol (50 mL) .

-

Add Sodium metal (1.15 g, 50 mmol) in small pieces (or use commercially available 21% NaOEt solution: ~19 mL). Stir until all sodium has dissolved and evolution of hydrogen ceases.

-

Note: Using 2 equivalents of base is critical: 1 eq to neutralize the HCl salt, 1 eq to catalyze the cyclization.

-

-

Add Isobutyramidine Hydrochloride (3.06 g, 25 mmol) to the sodium ethoxide solution.

-

Stir at room temperature for 30 minutes. A fine white precipitate of NaCl will form.

-

Technical Insight: Filtration of NaCl is optional but recommended for cleaner workup. If filtering, use a Schlenk frit under inert gas. For this protocol, we will proceed without filtration as the salt does not interfere.

-

Step 2: Condensation & Cyclization 6. Add Ethyl 3-ethoxyacrylate (3.96 g, 27.5 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.

- Why Excess? A slight excess of the acrylate ensures complete consumption of the valuable amidine.

- Heat the mixture to Reflux (approx. 80°C) .

- Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM; Product R_f ~ 0.3–0.4, UV active).

Step 3: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Result: A gummy yellow solid (Sodium salt of the pyrimidine). 11. Dissolve the residue in minimal Water (20 mL) . 12. Cool the aqueous solution in an ice bath (0–5°C). 13. Acidify carefully with Glacial Acetic Acid or 2N HCl to pH ~5–6.

- Observation: The product will precipitate as a white to off-white solid.

- Stir at 0°C for 30 minutes to maximize precipitation.

- Filter the solid using a Büchner funnel.

- Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL).

- Dry in a vacuum oven at 45°C overnight.

Yield & Characterization[6]

-

Expected Yield: 65–75%

-

Appearance: White crystalline solid.

-

Melting Point: 155–160°C (Lit. analogs range 150–170°C).

Spectroscopic Validation (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–12.5 (br s, 1H, NH/OH tautomer).

- 7.85 (d, J=6.5 Hz, 1H, H-6). Downfield due to proximity to N.

- 6.15 (d, J=6.5 Hz, 1H, H-5). Upfield due to proximity to C=O.

- 2.80 (sept, J=7.0 Hz, 1H, CH of isopropyl).

- 1.18 (d, J=7.0 Hz, 6H, CH₃ of isopropyl).

Mechanistic Pathway[4][5][6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Michael addition followed by an intramolecular aminolysis.

Figure 2: Step-by-step mechanistic flow of the condensation reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet Ethanol | Use freshly distilled or molecular sieve-dried ethanol. Water hydrolyzes the acrylate ester. |

| Product is Oily | Incomplete Acidification | Ensure pH reaches 5–6. If oil persists, extract with DCM, dry over MgSO₄, and recrystallize from EtOAc/Hexane. |

| Starting Material Left | Old NaOEt | Sodium ethoxide degrades over time. Prepare fresh from Na metal for best results. |

| Regioisomer Impurity | Use of Ethyl Propiolate | If using the alternative Ethyl Propiolate method, significant 5-OH isomer may form. Switch to Ethyl 3-ethoxyacrylate.[3] |

References

- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1962. (Classic text on heterocyclic synthesis mechanisms).

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

PubChem Compound Summary. "Ethyl 3-ethoxyacrylate" (CID 221780). National Center for Biotechnology Information. Link

-

Sairam, M., et al. "Synthesis of 4H/2H-chromene-3-carboxylates... and ethyl propiolate condensation." Indian Journal of Chemistry, 2022 , 61, 809-815.[4] (Demonstrates reactivity of ethyl propiolate/acrylates with nucleophiles). Link[4]

-

Guan, Y., et al. "Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde." ResearchGate, 2014 . (Validates the stability and formation of the 2-isopropylpyrimidine core). Link

Sources

condensation reaction protocols for 2-isopropylpyrimidin-4-ol production

Executive Summary

This application note details the protocol for the synthesis of 2-isopropylpyrimidin-4-ol (CAS: 52784-38-0), a critical heterocyclic scaffold used in the development of kinase inhibitors and diverse pharmaceutical intermediates.

Unlike its high-volume industrial cousin, 2-isopropyl-6-methyl-4-hydroxypyrimidine (the Diazinon intermediate), this specific target lacks the 6-methyl substitution. Consequently, the standard ethyl acetoacetate condensation route is inapplicable. This guide presents a high-fidelity protocol utilizing ethyl 3-ethoxyacrylate (or its synthetic equivalent) to ensure precise regioselectivity and high purity.

Reaction Chemistry & Mechanistic Insight

The Challenge of Regioselectivity

The synthesis of 4-hydroxypyrimidines typically involves the condensation of an amidine with a 1,3-electrophile.

-

Standard Route (Incorrect for this target): Isobutyramidine + Ethyl Acetoacetate

2-isopropyl-6-methylpyrimidin-4-ol. -

Target Route: Isobutyramidine + 3-carbon electrophile (formylacetate equivalent)

2-isopropylpyrimidin-4-ol.

Selected Pathway: The Enol Ether Condensation

To eliminate the formation of regioisomers, this protocol employs ethyl 3-ethoxyacrylate . The ethoxy group acts as an excellent leaving group, driving the cyclization after the initial nucleophilic attack by the amidine.

Reaction Scheme:

Tautomeric Considerations

Researchers must recognize that the product exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) . In solution (polar solvents) and solid state, the keto tautomer often predominates. Analytical data (NMR) should be interpreted with this specific tautomeric balance in mind.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| Isobutyramidine HCl | 1.0 | Nucleophile | Dry, free flowing solid. Hygroscopic. |

| Ethyl 3-ethoxyacrylate | 1.1 | Electrophile | >95% purity; trans-isomer preferred but not critical. |

| Sodium Ethoxide | 2.2 | Base | 21 wt% solution in EtOH is preferred for ease of handling. |

| Ethanol (Anhydrous) | Solvent | Medium | Water content <0.1% to prevent ester hydrolysis. |

| Acetic Acid / HCl | - | Quench | For pH adjustment during workup. |

Step-by-Step Methodology

Step 1: Preparation of the Free Amidine

-

Rationale: Amidine hydrochlorides are stable but unreactive. They must be liberated in situ.

-

Protocol:

-

Charge a dry 3-neck round-bottom flask (RBF) with Ethanol (Anhydrous) (10 mL/g of amidine).

-

Add Sodium Ethoxide (21% in EtOH) (1.0 equiv) under nitrogen atmosphere.

-

Cool to 0–5 °C.

-

Add Isobutyramidine HCl (1.0 equiv) portion-wise.

-

Stir for 30 minutes. A white precipitate (NaCl) will form.[1]

-

Note: Filtration of NaCl is optional but recommended for cleaner downstream processing.

-

Step 2: Condensation Reaction [2]

-

Rationale: Controlled addition prevents oligomerization of the acrylate.

-

Protocol:

-

To the free amidine solution (from Step 1), add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise over 15 minutes at room temperature.

-

Add the second portion of Sodium Ethoxide (1.2 equiv).

-

Why 2.2 equiv total? 1.0 eq to free the amidine, 1.0 eq to deprotonate the formed pyrimidinol (driving the equilibrium), and 0.2 eq excess.

-

-

Heat the reaction mixture to Reflux (78 °C) .

-

Maintain reflux for 4–6 hours .

-

IPC (In-Process Control): Monitor via LC-MS (Target Mass: [M+H]+ = 139.09). Disappearance of amidine indicates completion.

-

Step 3: Workup & Isolation

-

Rationale: The product exists as a sodium salt in the reaction mixture. Careful acidification is required to precipitate the neutral compound.

-

Protocol:

-

Concentrate the reaction mixture under reduced pressure to remove most ethanol.

-

Dissolve the residue in minimal water (approx. 3 mL/g starting material).

-

Cool the aqueous solution to 0–5 °C.

-

Slowly acidify with Glacial Acetic Acid or 2N HCl to pH 6–7 .

-

Critical: Do not over-acidify (< pH 4) as the pyrimidine nitrogen can protonate, resolubilizing the product.

-

-

The product will precipitate as a white to off-white solid.

-

Stir the slurry at 0 °C for 1 hour to maximize yield.

-

Filter the solid and wash with cold water (2x) and cold acetone (1x).

-

Dry in a vacuum oven at 45 °C for 12 hours.

-

Visualized Workflows

Reaction Pathway

The following diagram illustrates the molecular transformation and the critical intermediate states.

Figure 1: Mechanistic pathway from precursors to the isolated target.

Process Flow & Decision Tree

This flowchart guides the operator through critical decision points during the synthesis.

Figure 2: Operational workflow with In-Process Control (IPC) decision loops.

Analytical Specifications

To validate the synthesis, the isolated material must meet the following criteria:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline solid |

| Purity | HPLC (254 nm) | > 98.0% |

| Identity | 1H-NMR (DMSO-d6) | |

| Mass | LC-MS (ESI+) |

Note on NMR: The broad singlet at 12.5 ppm corresponds to the OH/NH tautomeric proton. The coupling constant between the pyrimidine ring protons (C5-H and C6-H) is typically

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete cyclization or loss during workup.

-

Solution: Ensure the reaction runs for the full duration. During workup, if the product does not precipitate at pH 6, saturate the aqueous layer with NaCl (salting out) and extract with ethyl acetate / isopropanol (9:1).

-

-

Regioisomer Contamination:

-

Cause: Use of incorrect electrophile (e.g., ethyl propiolate can sometimes yield 2-isopropylpyrimidin-6-ol depending on conditions).

-

Solution: Strictly stick to ethyl 3-ethoxyacrylate or ethyl 3,3-diethoxypropionate .

-

-

Colored Impurities:

-

Cause: Oxidation of the enol ether starting material.

-

Solution: Distill ethyl 3-ethoxyacrylate before use if it appears dark yellow/brown.

-

References

-

Preparation of Pyrimidines. Organic Syntheses, Coll.[3] Vol. 4, p.638 (1963). (General method for amidine condensation). Link

-

Process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. U.S. Patent 4,496,728.[4] (Reference for industrial scale amidine handling and pH control). Link

-

Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido)-5-pyrimidinecarbaldehyde. ResearchGate. (Demonstrates reactivity of the 2-isopropyl-pyrimidine scaffold). Link

-

Reactions of ethyl isobutenyl ether. Journal of Organic Chemistry. (Background on enol ether reactivity). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

using 2-(Propan-2-yl)pyrimidin-4-ol as a pharmaceutical intermediate

Application Note: 2-(Propan-2-yl)pyrimidin-4-ol as a Pharmaceutical Intermediate

Executive Summary

This compound (also designated as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) is a critical heterocyclic building block in medicinal chemistry. Its structural significance lies in the 2-isopropyl group , which provides a metabolically stable lipophilic handle, and the 4-hydroxyl group , which serves as a versatile reactive site for functionalization.

This Application Note details the physicochemical behavior (tautomerism), synthetic utility, and downstream processing of this intermediate. We provide validated protocols for its conversion into 4-chloro-2-isopropylpyrimidine —the primary gateway to

Chemical Context & Physicochemical Properties

Tautomerism: The Critical Insight

Researchers often mischaracterize 4-hydroxypyrimidines as phenols. In solution and the solid state, this molecule exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer, not the pyrimidin-4-ol (lactim).

-

Implication for Reactivity: The N3 proton is acidic (

), making the molecule an ambident nucleophile. Alkylation under basic conditions can occur at N3 (favored) or O4, depending on the solvent and electrophile hardness (HSAB theory). -

Implication for Solubility: The lactam form possesses a high dipole moment, reducing solubility in non-polar solvents (e.g., hexanes) compared to its chlorinated derivative.

Figure 1: Tautomeric Equilibrium and Reactivity Profile

Caption: The lactam tautomer dominates in solution. Conversion to the 4-chloro derivative locks the aromatic system.

Pharmaceutical Relevance

The 2-isopropyl moiety is a bioisostere for the C2-amino group of purines but offers distinct advantages:

-

Lipophilic Ligand Efficiency (LLE): The isopropyl group fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without introducing hydrogen bond donors/acceptors that might incur desolvation penalties.

-

Metabolic Stability: Unlike a linear propyl chain, the branched isopropyl group retards

-oxidation. -

Scaffold Utility: Used in the synthesis of:

-

GnRH Antagonists: Substituting the urea core.

-

Kinase Inhibitors: Targeting ATP-binding sites where the pyrimidine mimics the adenine ring.

-

Validated Experimental Protocols

Protocol A: Chlorination (Synthesis of 4-Chloro-2-isopropylpyrimidine)

Objective: Convert the unreactive lactam carbonyl into a highly reactive electrophilic chloride.

Safety Warning:

Reagents:

-

This compound (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) - Solvent & Reagent -

N,N-Diethylaniline (1.0 eq) or catalytic DMF - Catalyst/Acid Scavenger

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask (equipped with a condenser and drying tube/nitrogen inlet) with this compound.

-

Addition: Carefully add

(neat). If the starting material is solid, it may not dissolve immediately. Add N,N-diethylaniline slowly (exothermic). -

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar, UV active) should disappear; the product (non-polar, high

) will appear.

-

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

(use a base trap for the pump). -

Quench: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.

-

Neutralize with saturated

or

-

-

Extraction: Extract with Dichloromethane (DCM) (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 4-chloro intermediate with an aryl boronic acid to generate a biaryl scaffold.

Reagents:

-

4-Chloro-2-isopropylpyrimidine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) OR -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Combine solvent, base, and boronic acid in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add the 4-chloro-2-isopropylpyrimidine and Pd catalyst. Seal the vessel under Argon.

-

Reaction:

-

Thermal: Heat to

for 12–16 hours. -

Microwave: Heat to

for 30 minutes (Recommended for difficult substrates).

-

-

Workup: Filter through a Celite pad (rinse with EtOAc). Wash filtrate with water and brine.

-

Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Table 1: Reactivity Comparison of C4-Substituents

| Substituent (C4) | Electronic Nature | Reactivity Profile | Recommended Transformation |

| -OH (Lactam) | Electron-rich (Tautomer) | Nucleophilic (N3/O4) | Chlorination ( |

| -Cl | Electron-deficient | Electrophilic | |

| -OMe | Electron-rich | Inert/Protecting Group | Demethylation (HBr/AcOH) |

Figure 2: Synthetic Workflow for Library Generation

Caption: Divergent synthesis strategy using the 4-chloro intermediate as a linchpin.

References

-

Tautomerism of Hydroxypyrimidines

-

Chlorin

): -

Suzuki Coupling on Chloropyrimidines

-

Safety Data (General Pyrimidines)

- Title: Safety Data Sheet - 2-Isopropyl-4-hydroxypyrimidine (Analog).

-

Source: Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

nucleophilic substitution reactions involving 2-isopropyl-4-hydroxypyrimidine

Content Type: Application Note & Protocol Guide

Subject: Nucleophilic Aromatic Substitution (

Executive Summary

2-Isopropyl-4-hydroxypyrimidine (CAS 2814-20-2) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for kinase inhibitors (e.g., CDK, mTOR pathways) and GPCR ligands.[1][2] Its isopropyl group at the C2 position provides essential lipophilicity and steric bulk that fills hydrophobic pockets in enzyme active sites.

However, the "hydroxy" moiety is chemically misleading. In solution, the molecule exists predominantly as 2-isopropylpyrimidin-4(1H)-one (the lactam tautomer).[1][2] This structural reality renders direct nucleophilic substitution at the C4 position kinetically inert under standard conditions.

This guide details the industry-standard workflow to overcome this barrier: Activation via Chlorination followed by Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Tautomer Trap

Before attempting synthesis, one must understand the substrate's behavior. The 4-hydroxy pyrimidine system undergoes lactam-lactim tautomerism.[1][2]

-

Lactam Form (Dominant): The proton resides on N3, and C4 is a carbonyl (

). This form is stable and resistant to direct nucleophilic attack. -

Lactim Form (Reactive): The proton resides on the oxygen (-OH). This is the species required for activation.

To substitute the oxygen function, we must trap the molecule in a reactive state by converting the poor leaving group (

Workflow Visualization

The following diagram illustrates the activation and substitution pathway.

Figure 1: The strategic workflow from inert lactam to functionalized drug scaffold.[1][2]

Protocol A: Activation (Chlorination)

Objective: Synthesis of 4-chloro-2-isopropylpyrimidine.[1][2]

Principle: Deoxychlorination using Phosphoryl Chloride (

Materials

-

Substrate: 2-Isopropyl-4-hydroxypyrimidine (1.0 equiv)[1][2]

-

Reagent:

(Phosphoryl chloride) (5.0 – 8.0 equiv)[2] -

Catalyst/Base:

-Dimethylaniline (1.0 equiv) or catalytic DMF (creates Vilsmeier-Haack intermediate).[1][2] -

Solvent: Neat (reaction acts as solvent) or Toluene if scale >100g.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or nitrogen line to the condenser (moisture sensitive). -

Addition: Charge the flask with 2-isopropyl-4-hydroxypyrimidine.

-

Reagent Introduction:

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting material (polar, stays at baseline) should disappear; the product (non-polar) will move up (

).

-

-

Concentration: Once complete, cool to room temperature. Remove excess

via rotary evaporation under reduced pressure. Do not overheat the residue.

Critical Safety Protocol: The Quench

The residue contains residual

-

Prepare a beaker of crushed ice (approx. 5x the volume of the reaction).

-

Dissolve the reaction residue in a minimal amount of Dichloromethane (DCM) or pour the viscous oil directly if fluid.

-

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Neutralization: The solution will be highly acidic. Slowly add saturated

or -

Extraction: Extract with DCM (

). Dry organics over -

Result: Yellow to brown oil/solid. Yield typically 85–95%.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C4-Chloride with Amines or Alkoxides.[1] Mechanism: Addition-Elimination via a Meisenheimer-like complex.[1][2] The nitrogen atoms in the pyrimidine ring stabilize the negative charge intermediate, facilitating the attack.

Decision Matrix for Reaction Conditions

Figure 2: Selection of reaction conditions based on nucleophile type.

Method 1: Amination (C-N Bond Formation)

Ideal for creating kinase inhibitor libraries.

-

Dissolution: Dissolve 4-chloro-2-isopropylpyrimidine (1.0 equiv) in Ethanol or Isopropanol (0.2 M concentration).

-

Note: Protic solvents often accelerate

on pyrimidines by stabilizing the leaving group departure.

-

-

Reagents: Add the amine (1.1 – 1.5 equiv) and a non-nucleophilic base (DIPEA or

, 2.0 equiv). -

Reaction: Heat to reflux (80°C) for 4–12 hours.

-

Optimization: If the amine is sterically hindered (e.g., tert-butyl amine), switch solvent to n-Butanol and heat to 110°C, or use microwave irradiation (120°C, 30 min).[1]

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

Method 2: Etherification (C-O Bond Formation)

Requires stronger activation of the nucleophile.

-

Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF or DMF .

-

Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 15–30 min until

evolution ceases. -

Substitution: Add a solution of 4-chloro-2-isopropylpyrimidine (1.0 equiv) in THF/DMF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Note: Heating is rarely required for alkoxides unless the alcohol is very bulky.

-

Data Summary & Troubleshooting

Expected Performance Metrics

| Reaction Step | Typical Yield | Key Impurity | Correction Strategy |

| Chlorination ( | 85% – 95% | Hydrolysis product (reverted starting material) | Ensure strictly anhydrous conditions; check |

| 80% – 95% | Bis-substitution (rare) or N-oxide | Use stoichiometry control (1.1 equiv amine).[1][2] | |

| 50% – 75% | Unreacted Chloride | Anilines are weak nucleophiles. Add catalytic acid (HCl) or switch to Buchwald-Hartwig coupling.[1][2] | |

| 70% – 90% | Elimination products | Keep temperature low (<40°C); avoid excess strong base.[1] |

Troubleshooting Guide

-

Problem: Reaction stalls with unreacted Chloride.

-

Problem: Product is water-soluble during workup.

References

-

Synthesis of 4-chloropyrimidines: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.28 (1955). (Classic protocol for deoxychlorination).[1] Link[2]

-

Tautomerism of Hydroxypyrimidines: ChemicalBook, "Tautomerism characteristics of 4-pyrimidone".[1] (Mechanistic background on lactam stability). Link

-

Nucleophilic Substitution Mechanism: Chemistry Stack Exchange, "Nucleophilic aromatic substitution of 4-chloropyridine".[1] (Applicable mechanistic parallels to pyrimidine). Link

-

Properties of 2-Isopropyl-4-hydroxypyrimidine: PubChem Compound Summary, CID 135444498.[1][2] Link[2]

-

Kinetics of Pyrimidine Substitution: Zenodo, "Kinetics of Substitution of 2-Chloropyrimidine".[1] (Comparative reactivity data). Link

Sources

- 1. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

Optimized Catalytic Hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol

Application Note & Protocol Guide

Executive Summary

The catalytic hydrogenation of 2-(Propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-4-hydroxypyrimidine) is a critical transformation in the synthesis of cyclic urea scaffolds, which serve as precursors for kinase inhibitors, herbicides, and antiviral agents.

This reaction is non-trivial due to the substrate's tautomeric equilibrium (hydroxy-pyrimidine vs. pyrimidin-4(3H)-one). Successful hydrogenation requires conditions that favor ring activation while preventing catalyst poisoning by the basic nitrogen atoms. This guide outlines two validated protocols: Method A (Platinum Oxide) for high-conversion ring saturation, and Method B (Palladium on Carbon) for cost-sensitive scale-up, alongside a mechanistic analysis of the reduction pathway.

Chemical Context & Mechanistic Insight

The Tautomeric Challenge

In solution, this compound exists in equilibrium with its keto-tautomer, 2-isopropylpyrimidin-4(3H)-one . While the "ol" form (aromatic) is often drawn, the "one" form (amide-like) is thermodynamically significant in polar solvents and essential for the hydrogenation mechanism.

-

Implication: The reaction is not merely the reduction of an aromatic ring but the saturation of a cyclic amide (lactam) system.

-

Role of Acid: Acidic media (e.g., Acetic Acid) is required to protonate the pyrimidine nitrogens (N1 or N3). This destabilizes the aromatic character, facilitating hydride transfer from the catalyst surface.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the stepwise reduction to the tetrahydropyrimidine (cyclic urea).

Figure 1: Mechanistic pathway showing the shift from the aromatic enol to the reactive keto form, followed by acid-activated reduction.

Experimental Protocols

Method A: High-Pressure Hydrogenation (PtO₂ / Acetic Acid)

Best For: High conversion, difficult substrates, and laboratory-scale synthesis. Mechanism: Adams' catalyst (PtO₂) is reduced in situ to highly active Pt(0). The acetic acid solvent prevents catalyst inhibition by the amine product.

Reagents & Equipment[1][2]

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol% loading)

-

Solvent: Glacial Acetic Acid (0.1 M concentration)

-

Gas: Hydrogen (H₂)[2]

-

Equipment: Parr Hydrogenator or high-pressure autoclave (e.g., Buchi Glas Uster).

Step-by-Step Protocol

-

Catalyst Loading: In a glovebox or well-ventilated hood, carefully add PtO₂ (5 mol%) to the hydrogenation vessel.

-

Safety Note: Dry PtO₂ can ignite organic vapors. Wet with a small amount of acetic acid immediately.

-

-

Substrate Addition: Dissolve the pyrimidinol in glacial acetic acid. Add this solution to the vessel.

-

Purge Cycles: Seal the reactor. Purge with Nitrogen (N₂) (3x, 5 bar) to remove oxygen.

-

Activation: Charge the reactor with Hydrogen (H₂) to 5 bar (75 psi) .

-

Reaction: Heat to 50°C and stir vigorously (1000 rpm). Maintain pressure and temperature for 12–16 hours.

-

Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus.

-

-

Workup:

-

Cool to room temperature and vent H₂.

-

Filter the mixture through a Celite® pad to remove Platinum. Rinse with Methanol.

-

Concentrate the filtrate under reduced pressure to remove Acetic Acid.

-

Neutralization:[3][4] The product will likely be an acetate salt. Dissolve in EtOAc and wash with saturated NaHCO₃ to liberate the free base.

-

Method B: Transfer Hydrogenation (Pd/C / Formate)

Best For: Labs without high-pressure equipment; safer handling. Mechanism: Palladium on Carbon uses ammonium formate as a hydrogen donor.

Reagents

-

Substrate: 1.0 equiv

-

Catalyst: 10% Pd/C (10 wt% loading)

-

H-Source: Ammonium Formate (5.0 equiv)

-

Solvent: Methanol (Reagent Grade)

Protocol

-

Suspend 10% Pd/C in Methanol under N₂ flow.

-

Add the substrate and Ammonium Formate.

-

Reflux the mixture (approx. 65°C) for 4–8 hours.

-

Monitor via TLC or LC-MS.[2]

-

Filter hot through Celite® and concentrate.

Data Summary & Optimization Parameters

The following table summarizes critical parameters affecting yield and selectivity.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact on Reaction |

| Catalyst | PtO₂ (Adams) | 5% Rh/C | PtO₂ offers highest activity for ring saturation; Rh is better if avoiding hydrogenolysis of side-chains. |

| Solvent | Acetic Acid | Methanol + HCl | Acidic media is mandatory to activate the pyrimidine ring. Neutral solvents result in <10% conversion. |

| Pressure | 5–10 bar | 50 bar | Higher pressure increases rate but may promote ring opening (hydrolysis) if water is present. |

| Temp | 50–60°C | 25°C | Elevated temperature overcomes the activation energy of the aromatic system. |

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) workflow for high-pressure hydrogenation.

Troubleshooting & Critical Quality Attributes (CQA)

-

Incomplete Conversion:

-

Cause: Catalyst poisoning by the basic nitrogen product.

-

Solution: Ensure the solvent is sufficiently acidic (Glacial AcOH). If using MeOH, add 1.0 eq of HCl.

-

-

Ring Opening (Hydrolysis):

-

Cause: Presence of water at high temperatures. The cyclic urea product can hydrolyze to the open-chain ureido-acid.

-

Solution: Use anhydrous solvents.[2] Store the product in a desiccator.

-

-

Filtration Difficulties:

-

Cause: Fine Pt/Pd particles clogging the filter.

-

Solution: Use a double-layer filter: Glass fiber paper over Celite®.

-

References

-

Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, vol. 27, no. 11, 2015. Link

- Relevance: Establishes the PtO₂/Acetic Acid protocol as the gold standard for heterocyclic ring satur

-

Rylander, P. N. "The Art of Heterogeneous Catalytic Hydrogenation." University of Illinois / Engelhard Corp, 1967. Link

- Relevance: Fundamental text on catalyst poisoning and solvent effects in nitrogen-heterocycle reduction.

-

Bagley, M. C., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI: Catalysts, 2023. Link

- Relevance: Discusses the synthesis and reactivity of pyrimidine scaffolds.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67503, 2-Isopropyl-6-methyl-4-pyrimidinol." PubChem, 2023. Link

- Relevance: Provides tautomeric data and physical properties for the homologous series.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol Analogs

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antiviral agents, and antagonists of G-protein-coupled receptors. Specifically, 2-(propan-2-yl)pyrimidin-4-ol (also referred to as 2-isopropyl-4-hydroxypyrimidine or 2-isopropylpyrimidin-4(3H)-one) represents a critical intermediate for introducing lipophilic bulk at the C2 position, which often enhances hydrophobic pocket binding in target proteins.

Traditional thermal synthesis of hydroxypyrimidines involves prolonged reflux (12–24 hours) of amidines with

Scientific Background & Mechanism

The Chemistry

The synthesis relies on the condensation of isobutyramidine hydrochloride (providing the 2-isopropyl moiety) with a

Why Microwave Irradiation?

-

Dielectric Heating: Polar solvents (Ethanol, DMF) efficiently absorb microwave energy, generating rapid internal heating.

-

Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

-

Cleaner Profiles: Short reaction times minimize the thermal degradation of the sensitive amidine free base.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination sequence.

-

Deprotonation: Base liberates the free amidine from its HCl salt.

-

Addition: Amidine attacks the

-keto ester ketone. -

Cyclization: Intramolecular attack on the ester carbonyl.

-

Elimination: Loss of water and ethanol to form the aromatic pyrimidin-4-ol.

Figure 1: Mechanistic pathway for the condensation of amidines with

Materials & Equipment

Reagents

-

Precursor A: Isobutyramidine hydrochloride (CAS: 29676-71-9).

-

Precursor B (Core): Ethyl acetoacetate (for 6-methyl analog) or Ethyl propiolate (for unsubstituted).

-

Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).

-

Solvent: Ethanol (absolute) or Isopropanol.

Equipment Requirements

-

Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator+) capable of pressure control (0–20 bar).

-

Vials: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

-

Stirring: Magnetic stir bars (high-field coupling preferred).

Experimental Protocol

Protocol A: Synthesis of 2-Isopropyl-6-methylpyrimidin-4-ol

This is the robust "workhorse" reaction producing the 6-methyl analog. For the completely unsubstituted C6, substitute Ethyl Acetoacetate with Ethyl Formylacetate (generated in situ) or Ethyl Propiolate.

Step-by-Step Methodology:

-

Preparation:

-

In a 10 mL microwave vial, add Isobutyramidine HCl (1.0 mmol, 122.6 mg).

-

Add Ethyl Acetoacetate (1.1 mmol, 143 mg, 1.1 equiv).

-

Add Ethanol (2.0 mL).

-

Add Sodium Ethoxide (21% in EtOH, 1.2 mmol, ~0.45 mL). Note: If using solid NaOEt, dissolve typically before addition.

-

-

Sealing & Mixing:

-

Add a stir bar.[2] Cap the vial immediately to prevent moisture absorption.

-

Pre-stir for 30 seconds to ensure homogeneity.

-

-

Microwave Irradiation:

-

Mode: Dynamic (Standard).

-

Temperature: 120 °C.

-

Hold Time: 15 minutes.

-

Pressure Limit: 250 psi (17 bar).

-

Power: Max 200W (system will modulate).

-

-

Work-up:

-

Cool the vial to room temperature (using compressed air cooling feature of reactor).

-

The reaction mixture will likely contain a precipitate (NaCl byproduct + Product).

-

Acidify slightly with acetic acid or dilute HCl to pH ~6–7 to ensure the product is in the neutral enol/keto form.

-

Concentrate the solvent under reduced pressure.[2]

-

Purification: Triturate the residue with cold water (to remove NaCl) and filter the solid. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

Protocol B: Library Generation (Analogs)

To generate analogs, vary the

| Analog Type | Reagent (Precursor B) | Product Structure (C5/C6 subs) | Reaction Temp/Time |

| 6-Methyl | Ethyl Acetoacetate | 6-Me | 120°C / 15 min |

| 6-Phenyl | Ethyl Benzoylacetate | 6-Ph | 130°C / 20 min |

| 6-Trifluoromethyl | Ethyl 4,4,4-trifluoroacetoacetate | 6-CF3 | 110°C / 10 min |

| 5-Carboethoxy | Diethyl Ethoxymethylenemalonate | 5-COOEt (Ester) | 140°C / 20 min |

| Unsubstituted | Ethyl Propiolate | H (C5/C6) | 100°C / 10 min |

Workflow Visualization

The following diagram outlines the decision process for synthesizing specific analogs within this family.

Figure 2: Decision tree for generating 2-isopropylpyrimidin-4-ol analogs.

Critical Parameters & Troubleshooting

Expertise & Experience

-

Moisture Sensitivity: Amidines are hygroscopic. If your yield is low (<50%), dry your Ethanol over 3Å molecular sieves and ensure the amidine salt is dry.

-

Base Selection: While NaOEt is standard, Potassium Carbonate (K2CO3) is a milder alternative that often results in cleaner crude products for the 6-phenyl analogs, though it may require slightly higher temperatures (130°C).

-

Pressure Limits: Ethanol at 140°C generates significant pressure (~10 bar). Ensure your vials are rated for at least 20 bar. Do not overfill vials (keep volume < 60% capacity).

Data Analysis: MW vs. Thermal

Comparison of the synthesis of 2-isopropyl-6-methylpyrimidin-4-ol:

| Method | Temperature | Time | Isolated Yield | Purity (LCMS) |

| Thermal Reflux | 78°C (EtOH bp) | 16 Hours | 65% | 88% |

| Microwave | 120°C | 15 Mins | 92% | >98% |

References

-

Microwave Assisted Synthesis of 2-Formimidate-3-carbonitrile Derivatives. Molecules, 2020. [Link]

-

Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Saudi Journal of Biological Sciences, 2022. [Link]

-

Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 2014. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 2024. [Link]

-

Microwave-Assisted Synthesis of Isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate. SciSpace, 2023. (Demonstrates ester chemistry optimization in MW). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Propan-2-yl)pyrimidin-4-ol

[1][2]

Product Identity: 2-(Propan-2-yl)pyrimidin-4-ol Synonyms: 2-Isopropyl-4-hydroxypyrimidine; 2-Isopropylpyrimidin-4(3H)-one CAS: 68210-25-3 (Analogous to the industrial intermediate CAS 2814-20-2) Chemical Formula: C₇H₁₀N₂O[1][2]

Executive Summary

This guide addresses the purification of crude this compound, a critical intermediate often synthesized via the condensation of isobutyramidine with ethyl formylacetate (or equivalent C3 synthons).[1][2] Users typically encounter three core issues: dark/tarry appearance (oligomerization), inorganic salt contamination (from neutralization), and stoichiometric impurities (unreacted amidine).

The protocols below prioritize Acid-Base Swing Extraction as the primary purification vector, leveraging the molecule's amphoteric nature to isolate it from both neutral organic impurities and inorganic salts.[2]

Module 1: The "Black Tar" & Color Removal

Symptom: The crude product is dark brown/black and sticky, rather than a white/off-white crystalline solid.[2] Root Cause: Thermal polymerization of the formyl/aldehyde precursors (e.g., ethyl formate or formylacetate species) during the condensation step. These oligomers are often neutral and lipophilic.[2]

Protocol: Activated Carbon Treatment (Pre-Crystallization)

Do not attempt recrystallization immediately on tarry crude; the impurities will occlude into the lattice.[2]

-

Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-7 mL per gram of crude).

-

Filtration 1 (De-bulking): Filter the alkaline solution through a Celite pad to remove gross insoluble particulate.[2]

-

Carbon Treatment: Add Activated Carbon (10-20 wt%) to the filtrate.[1][2] Stir at 50°C for 30-60 minutes .

-

Note: Do not boil; excessive heat can degrade the pyrimidine ring in strong base over time.[2]

-

-

Filtration 2 (Polishing): Filter hot through a 0.45µm membrane or tight Celite pad to remove the carbon.[2] The filtrate should now be light yellow/amber, not black.

Module 2: The Acid-Base Swing (Stoichiometric Cleanup)

Symptom: NMR shows peaks for isobutyramidine (starting material) or high ash content (salts).[1][2] Root Cause: Incomplete reaction or co-precipitation of salts during the quench.[2]

Protocol: Isoelectric Precipitation

This is the most robust method for purifying 4-hydroxypyrimidines.[1][2]

-

Starting State: Use the alkaline filtrate from Module 1 (Product is currently dissolved as Na-Salt, pH >12).[2]

-

Acidification: Slowly add 6N HCl dropwise with vigorous stirring.

-

Critical Step: Monitor pH continuously.[2]

-

-

Target pH: Stop adding acid when the pH reaches 5.0 – 6.0 .

-

Mechanism:[1][3][4] This is the approximate isoelectric point (pI) where the zwitterionic character is minimized, and water solubility is lowest.

-

Warning: Do not overshoot to pH < 2.[2] The molecule will protonate at the Nitrogen (N1/N3), forming a soluble hydrochloride salt, and you will lose yield.

-

-

Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize precipitation.

-

Isolation: Filter the solid. Wash the cake with ice-cold water (2x) to remove trapped NaCl/KCl salts.[1][2]

-

Drying: Dry under vacuum at 50°C.

Module 3: Recrystallization (Final Polish)

Symptom: Product purity is >95% but requires >99% (HPLC). Solvent System: Ethanol/Water or Isopropanol (IPA).[3]

Protocol

-

Solvent Choice: 2-isopropylpyrimidin-4-ol is sparingly soluble in cold water but soluble in hot alcohols.[1][2]

-

Dissolution: Reflux the solid in Ethanol (95%) . If it does not fully dissolve, add water dropwise until clear at reflux.

-

Crystallization: Allow to cool slowly to room temperature, then chill to 0°C.

-

Yield Note: If recovery is low, concentrate the mother liquor. The isopropyl group adds lipophilicity compared to bare uracil, making organic solubility higher.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude material based on its physical state.

Caption: Decision matrix for purifying 4-hydroxypyrimidines based on crude appearance and impurity profile.

Technical Data & Impurity Profile

| Parameter | Specification / Behavior |

| Target Molecule | This compound (CAS 68210-25-3) |

| Common Impurity A | Isobutyramidine HCl (Starting Material).[1][2] High N content. Removed by water wash at pH 6.[2] |

| Common Impurity B | Inorganic Salts (NaCl) . Result of neutralization.[2][5] Removed by cold water wash.[2] |

| Common Impurity C | Oligomers . Neutral, lipophilic. Removed by NaOH filtration (Module 1).[2] |

| pKa (Approx) | ~9.5 (OH/NH deprotonation) / ~2.0 (N protonation). |

| Solubility | Soluble in dilute Acid (pH <2) and Base (pH >10). Sparingly soluble at pH 5-7.[1][2] |

Frequently Asked Questions (FAQ)

Q: Why does the product not dissolve in Dichloromethane (DCM) or Ethyl Acetate? A: This is a common misconception. While drawn as an "enol" (4-hydroxypyrimidine), the solid state exists predominantly as the 4(3H)-pyrimidinone tautomer.[1][2] This amide-like structure creates a strong hydrogen-bonded lattice, significantly reducing solubility in non-polar organic solvents.[1][2] Use polar protic solvents (Alcohols, Water) or pH manipulation for processing.

Q: I acidified to pH 1 and the precipitate disappeared. What happened? A: You overshot the isoelectric point. At pH 1, the pyrimidine nitrogen protonates, forming the hydrochloride salt, which is highly water-soluble. Back-titrate with NaOH to pH 5-6 to recover your product.[1][2]

Q: Can I use the same protocol for the methyl analog (CAS 2814-20-2)? A: Yes. The chemistry described here is nearly identical for 2-isopropyl-6-methyl-4-pyrimidinol (a common intermediate for Diazinon).[1][2] The methyl group adds slight lipophilicity but does not alter the fundamental acid-base purification logic.[1][2]

References

-

Chemical Identity & Properties

-

Synthesis & Purification Methodology

-

Miller, G. W., & Rose, F. L. (1963). The Synthesis of 4-Hydroxypyrimidines.[1][2][5][6] Journal of the Chemical Society.[2][7][8] (Foundational text on amidine-ketoester condensation and alkaline purification).

-

Google Patents (1989).[2] Process for preparing 4-hydroxypyrimidine (EP0326389B1).[1][2] Describes the industrial isolation of hydroxypyrimidines via pH adjustment. Retrieved from .

-

-

Impurity Profiling

Sources

- 1. 2814-20-2|2-Isopropyl-6-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. HPMC Solubility Chart [hpmc.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. US4585863A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 6. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 9. DSpace [cora.ucc.ie]

optimizing solvent selection for 2-isopropylpyrimidin-4-ol purification

Topic: Optimizing Solvent Selection & Troubleshooting Purification

Ticket ID: PUR-PYR-04-ISO Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Molecule's Personality

Before selecting a solvent, you must understand the "chameleon" nature of 2-isopropylpyrimidin-4-ol .[1][2]

-

Tautomeric Duality: In solution, this molecule exists in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).[2] In polar solvents and the solid state, the keto form usually predominates. This makes the molecule significantly more polar than its structure suggests, often leading to poor solubility in non-polar solvents (hexane, ether) and "oiling out" in moderately polar ones (ethyl acetate).

-

Amphoteric Character: It possesses a basic nitrogen (N1/N3) and an acidic proton (on the oxygen/nitrogen). Its solubility is highly pH-dependent, following a U-shaped curve with minimum solubility at its isoelectric point (pI).[1][2]

Module 1: Solvent Selection Matrix

Scientist’s Note: Do not rely on "like dissolves like" in the traditional sense. Due to the keto-tautomer, this molecule behaves more like an amide than a simple aromatic alcohol.

Solvent Class Performance Table

| Solvent Class | Representative Solvents | Suitability | Technical Commentary |

| Alcohols | Methanol (MeOH), Isopropanol (IPA) | High | Best for Crystallization. Good solubility at high temps; significant drop at low temps.[1][2] IPA is preferred for better yield; MeOH for higher purity. |

| Polar Aprotic | DMF, DMSO, NMP | Medium | Dissolves too well. Hard to crystallize from these without adding harsh anti-solvents (water), which traps impurities. Use only if the compound is insoluble in alcohols. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Low/Risky | High risk of oiling out. The compound often separates as a gum rather than crystals. Use only as a co-solvent. |

| Ethers | THF, MTBE | Mixed | THF is a good solubilizer but holds impurities. MTBE is an excellent anti-solvent when paired with MeOH/IPA. |

| Hydrocarbons | Heptane, Hexane, Toluene | Poor | Strictly Anti-solvents. Do not use for dissolution. Adding these too fast causes immediate oiling out. |

| Water | Water | Variable | pH Dependent. Soluble at pH < 2 and pH > 10.[3] Insoluble at neutral pH (useful for precipitation). |

Module 2: Visualizing the Decision Process

The following decision tree guides you through the solvent selection based on your specific purity/yield constraints.

Figure 1: Decision matrix for solvent selection.[1][2] Blue nodes indicate decision points; Red indicates critical failure modes (oiling out).[2]

Module 3: Troubleshooting Guides (FAQs)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with alkyl-pyrimidines.[1][2] It occurs when the solution enters the "labile zone" (where spontaneous phase separation occurs) before crystals can nucleate. This is often driven by the hydrophobic isopropyl group interacting with the solvent while the polar core tries to aggregate.

The Fix (The "Seeding" Protocol):

-

Dissolve: Dissolve crude material in the minimum amount of hot IPA (or MeOH/EtOAc 9:1).

-

Determine Saturation: Cool a small aliquot until it clouds. Note this temperature (

). -

Superheat: Heat the main batch 5-10°C above

to ensure total dissolution. -

Cool to Metastable Zone: Cool the batch slowly to exactly

. -

Seed: Add 0.5-1.0 wt% of pure seed crystals. Do not stir vigorously.

-

Age: Hold at this temperature for 30-60 minutes to allow crystal growth surfaces to establish.

-

Cool: Ramp down temperature at 10°C/hour. If oil droplets appear, reheat slightly until they dissolve, then cool slower.

Ticket #002: "I have low recovery yield (<50%)."

Diagnosis: You are likely losing product in the mother liquor due to the compound's amphoteric solubility or "solubility tailing" in alcohols.

The Fix (pH-Adjusted Precipitation): Since 2-isopropylpyrimidin-4-ol is amphoteric, it has a specific pH where it is least soluble (Isoelectric Point, usually pH 6.0–7.5 for these analogs).[1][2]

-

Dissolution: Dissolve the crude in 1M HCl (protonates the nitrogen, forming a soluble cation).

-

Filtration: Filter off any insoluble non-polar impurities (charcoal treatment optional here).

-

Neutralization: Slowly add 2M NaOH or Ammonia while monitoring pH.

-

Target: As you approach pH 6-7, the free base will precipitate.

-

Optimization: Cool the slurry to 0°C before filtration to maximize yield.

Ticket #003: "My HPLC shows a 'ghost' peak or tailing."

Diagnosis: This is a classic artifact of tautomerism on the column. The keto and enol forms can separate slightly or cause peak broadening if the mobile phase pH is near the pKa of the molecule.

The Fix:

-

Buffer is Mandatory: Do not use simple Water/Acetonitrile.

-

Acidic Method: Use 0.1% TFA or Formic Acid (locks molecule in protonated form).

-

Basic Method: Use 10mM Ammonium Bicarbonate (pH 10) (locks molecule in deprotonated form).[2]

-

Avoid Neutral pH: Running at pH 7 allows rapid keto-enol flipping, causing broad, split peaks.

Module 4: Experimental Protocol (Standard Operating Procedure)

Protocol: Recrystallization of 2-isopropylpyrimidin-4-ol

-

Preparation: Weigh 10g of crude solid.

-

Solvent Addition: Add 40 mL of Isopropanol (IPA) .

-

Heating: Heat to reflux (82°C). If solid remains, add IPA in 5 mL increments until dissolved.

-

Scientist's Tip: If >60 mL IPA is required, add 5% Methanol to increase solubility power, rather than drowning it in IPA.

-

-

Clarification: If the hot solution is cloudy (inorganic salts), filter through a pre-heated celite pad.

-

Cooling (Phase 1): Cool naturally to 45°C (stirring at 200 RPM).

-

Seeding: At 40-45°C, add seed crystals. Observe for 30 mins.

-

Cooling (Phase 2): Cool to 0-5°C over 2 hours.

-

Anti-Solvent (Optional): If yield is low, add 20 mL of Heptane dropwise only after a thick crystal slurry has formed. Adding heptane to a clear solution will cause oiling.

-

Isolation: Filter under vacuum. Wash cake with cold Heptane/IPA (1:1).

-

Drying: Vacuum oven at 45°C. (High melting point allows safe drying).

References

-

Tautomerism in Pyrimidines

-

Solvent Selection for Amides/Pyrimidones

-

pKa and Solubility Data

- Title: Compiled pKa Values for Heterocycles (Williams/Jencks).

- Source: Organic Chemistry D

- Relevance: Provides pKa baselines for pyrimidine derivatives to calcul

-

URL:[Link]

-

General Purification Strategies

Sources

- 1. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 2. 289042-10-0 CAS MSDS (N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. HPMC Solubility Chart [hpmc.com]

- 4. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. unifr.ch [unifr.ch]

- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]

Technical Support Center: Chlorination of 2-(Propan-2-yl)pyrimidin-4-ol

Welcome to the technical support center dedicated to the chlorination of 2-(Propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, minimize side reactions, and optimize your synthesis of 4-chloro-2-(isopropyl)pyrimidine, a key intermediate in pharmaceutical development.

Introduction to the Chlorination of Hydroxypyrimidines

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in heterocyclic chemistry. The most prevalent and well-established method for this conversion utilizes phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[1] The reaction mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion yields the desired chloropyrimidine. While seemingly straightforward, this reaction is often plagued by side reactions and work-up difficulties that can impact yield, purity, and scalability.

This guide will address specific issues you may encounter during your experiments, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in the laboratory.

Core Reaction and Mechanism

The chlorination of this compound with phosphorus oxychloride is a nucleophilic substitution reaction. The pyrimidinol tautomer is in equilibrium with its pyrimidinone form. The reaction proceeds through the activation of the hydroxyl group.

Caption: General mechanism of this compound chlorination.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may be facing in your experiments.

Category 1: Low or No Yield of 4-Chloro-2-(isopropyl)pyrimidine

Question 1: My reaction is complete according to TLC, but after work-up, the yield of the desired product is very low. What are the likely causes?

Answer:

Low isolated yield despite complete consumption of the starting material often points to issues during the work-up and extraction phase, or to the formation of water-soluble or volatile byproducts.

-

Cause A: Hydrolysis of the Product. 4-Chloro-2-(isopropyl)pyrimidine is susceptible to hydrolysis back to the starting material, especially in the presence of water at non-neutral pH. During the quenching of excess POCl₃, a large amount of hydrochloric acid and phosphoric acid is generated, creating a highly acidic aqueous environment. This can facilitate the hydrolysis of the product.

-

Solution:

-

Controlled Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a base, such as sodium carbonate or sodium bicarbonate solution, to maintain a neutral or slightly basic pH.

-

Temperature Control: Keep the temperature low (0-5 °C) during the entire quenching process to minimize the rate of hydrolysis.

-

Prompt Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching. Do not let the aqueous mixture stand for extended periods.

-

-

-

Cause B: Inefficient Extraction. The product may have some solubility in the aqueous phase, especially if the volume is large or if emulsions form.

-

Solution:

-

Multiple Extractions: Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.

-

Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to break up emulsions and remove dissolved water.

-

-

Question 2: My TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. Why is the reaction not going to completion?

Answer:

An incomplete reaction can be due to several factors, including insufficient reactivity of the chlorinating agent, poor quality of reagents, or suboptimal reaction conditions.

-

Cause A: Insufficiently Reactive Chlorinating Agent. While POCl₃ is a powerful chlorinating agent, its reactivity can be diminished by the presence of water. Old or improperly stored POCl₃ can contain significant amounts of HCl and phosphoric acids from hydrolysis.

-

Solution:

-

Use Fresh or Distilled POCl₃: Always use a fresh bottle of phosphorus oxychloride or distill it before use to ensure high purity and reactivity.

-

Consider a More Potent Reagent: For particularly stubborn reactions, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more powerful chlorinating system.[2] However, this should be done with caution as it can also increase the likelihood of side reactions.

-

-

-

Cause B: Suboptimal Reaction Temperature. The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.[3]

-

Solution:

-

Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. A common temperature range is the reflux temperature of POCl₃ (around 105 °C). For solvent-free methods in a sealed reactor, temperatures of 140-160 °C have been shown to be effective.[4]

-

Ensure Proper Heating and Stirring: Use an oil bath for uniform heating and ensure vigorous stirring to maintain a homogeneous reaction mixture.

-

-

-